molecular formula C29H35ClN6O6 B1434609 Z-Pro-Arg-AMC HCl CAS No. 70375-23-4

Z-Pro-Arg-AMC HCl

Cat. No. B1434609
CAS RN: 70375-23-4
M. Wt: 599.1 g/mol
InChI Key: VDDBGUXMZLZWOW-SJEIDVEUSA-N
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Description

Molecular Structure Analysis

The molecular formula of Z-Pro-Arg-AMC HCl is C₃₁H₃₇N₇O₇ · HCl , with a molecular weight of 656.14 g/mol . Its one-letter code is Z-GPR-AMC · HCl .


Chemical Reactions Analysis

    • Thrombin (Coagulation Factor IIa) : A key player in blood clotting .

Physical And Chemical Properties Analysis

  • Kinetic Data for Thrombin :
    • Km : 21.7 μM .

Scientific Research Applications

1. Enzyme Specificity and Inhibition

Z-Pro-Arg-AMC HCl is utilized in characterizing the specificity and inhibition properties of enzymes. For instance, Morris & Sakanari (1994) employed Z-Gly-Pro-Arg-AMC, a closely related compound, to study the serine protease from Anisakis simplex, revealing its trypsin-like activity and preference for substrates with the basic amino acid arginine. The study also identified its inhibition characteristics, contributing valuable insights into enzyme kinetics and potential therapeutic applications (Morris & Sakanari, 1994).

2. Prolyl Oligopeptidase Kinetics

Venäläinen et al. (2002) explored the kinetics of prolyl oligopeptidase (POP) with Z-Gly-Pro-AMC, a derivative of Z-Pro-Arg-AMC HCl. This research is crucial for understanding the enzymatic mechanisms and potential pharmaceutical applications of POP inhibitors, given their relevance in cognitive functions and potential therapeutic roles in neurological disorders (Venäläinen et al., 2002).

Applications in Protease Activity Detection

1. Fluorescent Zymogram In-Gel Assays

Yasothornsrikul & Hook (2000) developed a novel method for detecting protease activity, employing fluorescent zymogram in-gel protease assays. Z-Pro-Arg-AMC HCl and related compounds were essential in this process, enabling the determination of protease cleavage specificity and molecular weight in biological samples. This technique offers a sensitive and rapid means to study proteases, which play critical roles in controlling cellular functions (Yasothornsrikul & Hook, 2000).

2. Modulation of Isopeptidase Activity

Stein, Chen, & Melandri (1995) investigated the specificity of isopeptidase T towards peptide-AMC substrates, including derivatives of Z-Pro-Arg-AMC HCl. Their findings on how ubiquitin modulates the hydrolytic activity of isopeptidase T towards these substrates contribute to our understanding of the intricate mechanisms of protein ubiquitination and its implications in cellular regulation and diseases (Stein, Chen, & Melandri, 1995).

properties

IUPAC Name

benzyl (2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34N6O6.ClH/c1-18-15-25(36)41-24-16-20(11-12-21(18)24)33-26(37)22(9-5-13-32-28(30)31)34-27(38)23-10-6-14-35(23)29(39)40-17-19-7-3-2-4-8-19;/h2-4,7-8,11-12,15-16,22-23H,5-6,9-10,13-14,17H2,1H3,(H,33,37)(H,34,38)(H4,30,31,32);1H/t22-,23-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDBGUXMZLZWOW-SJEIDVEUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)OCC4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)OCC4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35ClN6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Pro-Arg-AMC HCl

CAS RN

70375-23-4
Record name L-Argininamide, 1-[(phenylmethoxy)carbonyl]-L-prolyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, monohydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70375-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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